N-(2-氨基苯基)苯甲酰胺
概述
描述
N-(2-氨基苯基)苯甲酰胺是一种化学化合物,在药物化学和药物研究领域引起了极大的兴趣。该化合物以其作为组蛋白脱乙酰酶 (HDAC) 抑制剂的作用而闻名,HDAC 酶参与基因表达的调节。 HDAC 的抑制与抗增殖和抗纤维化活性有关,这使得 N-(2-氨基苯基)苯甲酰胺成为有希望的治疗应用候选药物 .
科学研究应用
N-(2-氨基苯基)苯甲酰胺在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构建块。
生物学: 作为 HDAC 抑制剂,影响基因表达和细胞过程。
医学: 由于其抗增殖和抗纤维化活性,正在研究其在治疗癌症和纤维化疾病方面的潜力.
工业: 用于药物开发以及作为有机合成的中间体.
作用机制
N-(2-氨基苯基)苯甲酰胺的主要作用机制涉及抑制 I 类 HDAC 酶,特别是 HDAC1 和 HDAC2。通过与这些酶的活性位点结合,该化合物阻止了组蛋白的脱乙酰作用,导致乙酰化组蛋白的积累。这导致染色质结构松弛,随后激活基因转录。 该化合物已被证明可以下调表皮生长因子受体 (EGFR) mRNA 和蛋白质的表达,从而促进其抗增殖作用 .
生化分析
Biochemical Properties
N-(2-aminophenyl)benzamide functions as the zinc-binding group linked to various cap groups, including the amino acids pyroglutamic acid and proline . It has been identified to inhibit HADC1 and HDAC2 at nanomolar concentrations .
Cellular Effects
N-(2-aminophenyl)benzamide exhibits antiproliferative activity at micromolar concentrations against A549 and SF268 cancer cell lines . Cellular analysis revealed downregulated expression of EGFR mRNA and protein .
Molecular Mechanism
The molecular mechanism of N-(2-aminophenyl)benzamide involves binding to HDAC1 . Docking studies shed light on the mode of binding of this benzamide inhibitor to HDAC1 .
Temporal Effects in Laboratory Settings
It has shown efficacy in a mouse model of bleomycin-induced pulmonary fibrosis on a preventative dosing schedule .
Dosage Effects in Animal Models
It has shown efficacy in a mouse model of bleomycin-induced pulmonary fibrosis on a preventative dosing schedule .
Metabolic Pathways
Its role as an HDAC inhibitor suggests it may interact with enzymes involved in histone acetylation and deacetylation .
准备方法
合成路线和反应条件
合成 N-(2-氨基苯基)苯甲酰胺的一种有效方法是在碱性条件下使 2-氨基苯甲酰胺与苯甲酰氯反应。 该反应通常需要二氯甲烷等溶剂和三乙胺等碱来促进酰胺键的形成 .
另一种方法是使用苯基异氰酸酯,它与 N-(2-氨基苯基)苯甲酰胺反应生成仲酰胺。此过程涉及顺序亲核/分子内加成,然后进行转酰胺。 该反应以其原子经济性和实用性而闻名,使其适合工业应用 .
化学反应分析
反应类型
N-(2-氨基苯基)苯甲酰胺会发生各种化学反应,包括:
氧化: 这种反应可以通过高锰酸钾或过氧化氢等氧化剂促进。
还原: 还原反应可以使用氢化铝锂等还原剂进行。
取代: N-(2-氨基苯基)苯甲酰胺可以参与亲核取代反应,其中氨基被其他官能团取代。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 将氨基转化为卤化物的卤化剂,如亚硫酰氯。
主要产物形成
氧化: 形成相应的硝基或羟基衍生物。
还原: 形成胺衍生物。
取代: 形成卤代苯甲酰胺。
相似化合物的比较
N-(2-氨基苯基)苯甲酰胺因其对 I 类 HDAC 的特异性抑制及其双重抗增殖和抗纤维化活性而独一无二。类似的化合物包括:
西达本胺: 另一种用于癌症治疗的苯甲酰胺 HDAC 抑制剂。
伏立诺他: 一种基于羟肟酸的 HDAC 抑制剂,具有更广泛的 HDAC 抑制活性。
罗米地辛: 一种环状肽 HDAC 抑制剂,对 HDAC1 和 HDAC2 具有强活性。
属性
IUPAC Name |
N-(2-aminophenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h1-9H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDVMOUXHKTCDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353948 | |
Record name | N-(2-aminophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
721-47-1 | |
Record name | N-(2-aminophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-aminophenyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is N-(2-aminophenyl)benzamide primarily known for in the scientific literature?
A1: N-(2-aminophenyl)benzamide is a chemical scaffold often incorporated into molecules designed to inhibit histone deacetylases (HDACs) [, , , , ]. These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histones.
Q2: How does inhibiting HDACs relate to anticancer activity?
A2: Dysregulation of HDAC activity has been linked to the development and progression of cancer [, ]. HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making them promising anticancer agents [, , , ].
Q3: Which HDAC isoforms does N-(2-aminophenyl)benzamide typically target?
A3: N-(2-aminophenyl)benzamide derivatives have been reported to exhibit varying degrees of selectivity for different HDAC isoforms. Some show selectivity for Class I HDACs, particularly HDAC1, HDAC2, and HDAC3 [, , , ], while others demonstrate broader inhibitory activity across multiple isoforms [].
Q4: What are the structural features of N-(2-aminophenyl)benzamide important for HDAC inhibition?
A4: The N-(2-aminophenyl)benzamide moiety itself acts as a zinc-binding group, which is essential for chelating the zinc ion in the catalytic site of HDACs [, ]. Modifications to the benzamide ring, such as the addition of capping groups, can significantly impact potency and selectivity for different HDAC isoforms [, , ].
Q5: Can you give examples of modifications to the N-(2-aminophenyl)benzamide structure that influence HDAC inhibition?
A5: Studies have shown that incorporating heterocyclic capping groups, like oxazolines, thiazolines, and imidazolines, can increase potency and selectivity towards specific HDAC isoforms [, ]. Other modifications, such as introducing substituents on the benzamide ring, have also been explored for optimizing HDAC inhibitory activity [].
Q6: How do N-(2-aminophenyl)benzamide-based HDAC inhibitors affect cancer cells at the cellular level?
A6: These inhibitors can induce histone H3K9 acetylation [, ], downregulate the expression of proteins like cyclin E [], and impact EGFR mRNA and protein levels [] in cancer cells.
Q7: How do structural modifications to the N-(2-aminophenyl)benzamide scaffold impact its anticancer activity?
A7: Researchers have investigated the structure-activity relationship (SAR) of N-(2-aminophenyl)benzamide extensively [, ]. Modifications to the core structure, such as adding substituents or changing the size and nature of capping groups, can significantly influence the compound's potency, selectivity for HDAC isoforms, and ultimately, its anticancer activity.
Q8: Can you provide specific examples of how SAR studies have guided the development of more potent N-(2-aminophenyl)benzamide-based HDAC inhibitors?
A8: Introducing a chiral oxazoline capping group led to the development of a highly potent and selective HDAC3 inhibitor []. Similarly, adding a 4-acetylamino group to the benzamide ring resulted in Acetyldinaline, a compound with significant antileukemic activity and improved therapeutic index compared to its parent compound [, , ].
Q9: How have computational chemistry approaches been utilized in the study of N-(2-aminophenyl)benzamide derivatives?
A9: Computational methods, like molecular docking [, , ] and QSAR modeling [, ], have proven valuable in understanding the interactions of N-(2-aminophenyl)benzamide derivatives with HDACs and predicting their activity. These approaches provide insights into the binding modes, structural features crucial for activity, and guide the design of novel and more potent inhibitors.
Q10: What in vitro models have been used to assess the anticancer activity of N-(2-aminophenyl)benzamide derivatives?
A10: Various human cancer cell lines, including MCF-7, A549, DU145, HCT116 [], Jurkat, HeLa [], U937, PC-3 [], and SW707 [], have been utilized to investigate the antiproliferative effects of these compounds.
Q11: What in vivo models have been employed to evaluate the anticancer efficacy of N-(2-aminophenyl)benzamide-based compounds?
A11: Animal models, such as rats with implanted osteosarcoma, methylnitrosourea-induced mammary carcinoma, acetoxymethyl-methylnitrosamine-induced colorectal adenocarcinoma [], and the Brown Norway acute myelocytic leukemia (BNML) model [, , ], have been used to study the in vivo efficacy and toxicity of these compounds.
Q12: Has the development of resistance to N-(2-aminophenyl)benzamide derivatives been observed?
A12: Yes, in the BNML rat model, researchers observed the development of resistance to Acetyldinaline after repeated administrations []. This highlights the importance of understanding resistance mechanisms and exploring strategies to overcome them.
Q13: Are there other potential therapeutic applications for N-(2-aminophenyl)benzamide derivatives besides cancer?
A13: Yes, one study explored the potential of a novel HDAC inhibitor, K-183, containing the N-(2-aminophenyl)benzamide moiety, in a rat model of cardiac hypertrophy []. While K-183 did not prevent hypertrophy, it showed some beneficial effects on heart function. This suggests that further exploration of these compounds for other diseases influenced by HDAC activity is warranted.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。